molecular formula C9H10F3NO B2847479 N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine CAS No. 1557118-32-7

N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine

Cat. No.: B2847479
CAS No.: 1557118-32-7
M. Wt: 205.18
InChI Key: DEMLQIXIOMGTBA-UHFFFAOYSA-N
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Description

N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine is a chemical compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl group and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethylamine, followed by reduction and subsequent hydroxylamination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and hydroxylamine hydrochloride as the hydroxylamine source .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydroxylamine group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect pathways involved in inflammation, microbial growth, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine is unique due to its combination of a trifluoromethyl group and a hydroxylamine moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[1-[3-(trifluoromethyl)phenyl]ethyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-6,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMLQIXIOMGTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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